(2E)-3-[3,5-dibromo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid
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Overview
Description
3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid is an organic compound with the molecular formula C₁₂H₁₂Br₂O₃ This compound is characterized by the presence of two bromine atoms, an isopropoxy group, and an acrylic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid typically involves the bromination of 2-isopropoxyphenylacrylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of 3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce de-brominated phenylacrylic acids .
Scientific Research Applications
3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichloro-2-isopropoxyphenyl)acrylic acid
- 3-(3,5-Difluoro-2-isopropoxyphenyl)acrylic acid
- 3-(3,5-Diiodo-2-isopropoxyphenyl)acrylic acid
Uniqueness
3-(3,5-Dibromo-2-isopropoxyphenyl)acrylic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C12H12Br2O3 |
---|---|
Molecular Weight |
364.03 g/mol |
IUPAC Name |
(E)-3-(3,5-dibromo-2-propan-2-yloxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12Br2O3/c1-7(2)17-12-8(3-4-11(15)16)5-9(13)6-10(12)14/h3-7H,1-2H3,(H,15,16)/b4-3+ |
InChI Key |
QSKMFLBRXPQLMH-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)Br)/C=C/C(=O)O |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)Br)C=CC(=O)O |
Origin of Product |
United States |
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